3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
The compound "3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide" is a quinazoline derivative featuring a sulfanylidene (C=S) group, a carboxamide moiety, and substituted aryl groups (2,5-dimethoxyphenyl and 4-phenoxyphenyl). Quinazolines are heterocyclic systems known for diverse biological activities, including kinase inhibition and antimicrobial properties. Its structural complexity necessitates comparison with analogous heterocyclic systems to elucidate key differences in synthesis, stability, and functional group behavior.
Properties
CAS No. |
403720-23-0 |
|---|---|
Molecular Formula |
C29H23N3O5S |
Molecular Weight |
525.58 |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C29H23N3O5S/c1-35-22-13-15-26(36-2)25(17-22)32-28(34)23-14-8-18(16-24(23)31-29(32)38)27(33)30-19-9-11-21(12-10-19)37-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,30,33)(H,31,38) |
InChI Key |
UPYHGHDSFYVORW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A quinazoline core
- A carboxamide group
- Sulfanylidene moiety
- Dimethoxy and phenoxy substituents
These structural components are critical for its biological activity, influencing both pharmacokinetics and pharmacodynamics.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, studies indicate that similar quinazoline derivatives can effectively target:
- Aurora Kinase : A critical enzyme involved in cell division, with inhibition leading to reduced tumor growth.
- Platelet-Derived Growth Factor (PDGF) Receptor : Compounds targeting this receptor have demonstrated selective cytotoxicity against tumor cells .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Activity | Reference |
|---|---|---|
| A549 (Lung Cancer) | Significant inhibition | |
| K562 (Leukemia) | Moderate cytotoxicity | |
| U937 (Leukemia) | Strong anti-proliferative |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Quinazolines have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α. In vitro studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
Table 2: Summary of Anti-inflammatory Activity
| Inflammatory Model | Compound Activity | Reference |
|---|---|---|
| HL-60 Cells | Inhibition of TNF-α | |
| LPS-induced models | Reduced cytokine release |
The biological activity of this quinazoline derivative is attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this one inhibit key kinases involved in cell cycle regulation.
- Cytokine Modulation : They can reduce the secretion of inflammatory mediators.
- Apoptosis Induction : Some studies have shown that these compounds can trigger programmed cell death in cancer cells.
Case Studies
- In Vivo Studies on Tumor Models : In animal models, quinazoline derivatives have demonstrated significant tumor reduction when administered at specific dosages over time. These studies highlight the potential for further development into clinical therapies.
- Combination Therapies : Research indicates that combining quinazoline derivatives with other chemotherapeutic agents may enhance their efficacy and reduce resistance in cancer treatment protocols.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The target compound shares functional groups with 1,2,4-triazole-3-thiones (e.g., compounds [7–9] from ) and hydrazinecarbothioamides (e.g., compounds [4–6]). Key structural differences include:
Spectroscopic Profiles
IR Spectroscopy :
- The target’s sulfanylidene group is expected to exhibit νC=S absorption near 1240–1260 cm⁻¹, aligning with triazole-thiones (1247–1255 cm⁻¹) and hydrazinecarbothioamides (1243–1258 cm⁻¹) .
- Absence of νC=O (~1660–1680 cm⁻¹) in triazole-thiones contrasts with the target’s carboxamide carbonyl, which would show νC=O near 1680–1700 cm⁻¹.
- NMR Spectroscopy: The 4-phenoxyphenyl group in the target would display distinct aromatic proton splitting patterns compared to the 2,4-difluorophenyl substituents in triazole-thiones . Methoxy groups (δ ~3.8–4.0 ppm in ¹H-NMR) and sulfanylidene carbon (δ ~180–190 ppm in ¹³C-NMR) are diagnostic features.
Substituent Effects
- Aromatic Substitutents: The 2,5-dimethoxyphenyl and 4-phenoxyphenyl groups in the target enhance lipophilicity compared to the sulfonyl and difluorophenyl groups in triazole-thiones. This may influence solubility and membrane permeability. Electron-donating methoxy groups could modulate electronic properties of the quinazoline core, affecting reactivity in electrophilic substitutions.
- Sulfanylidene vs. In contrast, triazole-thiones exhibit rigid thione tautomerism due to ring strain and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
